molecular formula C21H16ClN3O4 B11651213 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11651213
M. Wt: 409.8 g/mol
InChI Key: IOIVGUCTOIUAPG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C22H18ClN3O3 This compound is characterized by the presence of a chlorinated phenyl ring, an oxazolo[4,5-b]pyridine moiety, and a methoxyphenoxy acetamide group

Preparation Methods

The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Chlorination of the phenyl ring:

    Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the oxazolo[4,5-b]pyridine core and the methoxyphenoxy acetamide group under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:

    N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide: This compound has a similar structure but with different substituents on the phenoxy group, leading to variations in its chemical and biological properties.

    N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide: The presence of multiple fluorine atoms in this compound can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H16ClN3O4/c1-27-14-5-7-15(8-6-14)28-12-19(26)24-17-11-13(4-9-16(17)22)21-25-20-18(29-21)3-2-10-23-20/h2-11H,12H2,1H3,(H,24,26)

InChI Key

IOIVGUCTOIUAPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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